molecular formula C11H12O2 B8551761 2-Methyl-6-Hydroxy-1-Tetralone

2-Methyl-6-Hydroxy-1-Tetralone

Cat. No. B8551761
M. Wt: 176.21 g/mol
InChI Key: SJTCXXFPNYUGKO-UHFFFAOYSA-N
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Patent
US05296508

Procedure details

2-Methyl-6-Methoxy-1-Tetralone (19 g, 0.1 mole) and pyridine hydrochloride (53.1 g, 0.46 mole) were heated neet, under a nitrogen sweep at about 220° for about 2 hours. The melt was cooled, acidified with 1N HCl and dissolved in ethyl acetate. The organic layers were dried (brine, MgSO4) and concentrated in vacuo. Purification by flash chromatography [gradient 7:1 to 5:1 EtOAc:Hexanes] yielded the title compound as a light yellow solid (14.8 g, 0.084 mole, 84% yield), [Lit. Buchta et al., Ann. 576, 7-19 (1952)].
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
53.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12]C)[CH:8]=2)[C:3]1=[O:14].Cl.N1C=CC=CC=1.Cl>C(OCC)(=O)C>[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([OH:12])[CH:8]=2)[C:3]1=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
CC1C(C2=CC=C(C=C2CC1)OC)=O
Name
Quantity
53.1 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The melt was cooled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (brine, MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography [gradient 7:1 to 5:1 EtOAc:Hexanes]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1C(C2=CC=C(C=C2CC1)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.084 mol
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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